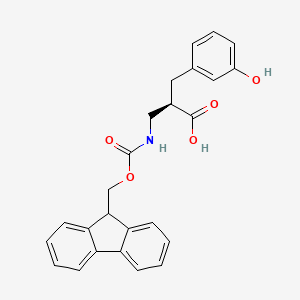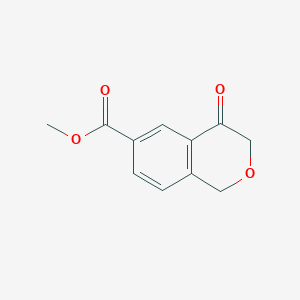![molecular formula C9H13N3 B12930505 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine is an organic compound that features a bicyclo[1.1.1]pentane core with an imidazole ring substituted at the 3-position.
Méthodes De Préparation
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butane or nucleophilic/radical addition across the central bond of [1.1.1]propellane . The imidazole ring can be introduced through various synthetic routes, such as the reaction of an appropriate imidazole derivative with a bicyclo[1.1.1]pentane precursor under suitable conditions .
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity .
Analyse Des Réactions Chimiques
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly as a bioisostere for phenyl rings in pharmaceuticals
Mécanisme D'action
The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can enhance the compound’s stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine include other bicyclo[1.1.1]pentane derivatives and imidazole-containing molecules. For example:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents, affecting their reactivity and applications.
Imidazole-containing compounds: These molecules feature the imidazole ring but may lack the bicyclo[1.1.1]pentane core, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-(4-methylimidazol-1-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3 |
Clé InChI |
PYHPTUJOCUDDDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C23CC(C2)(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
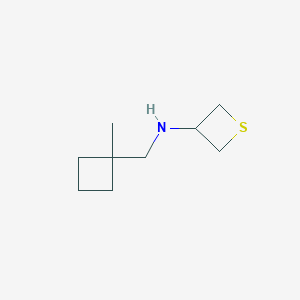
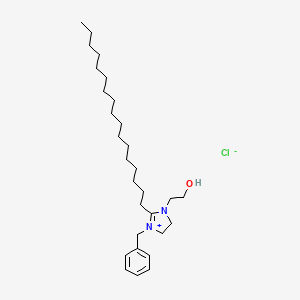
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

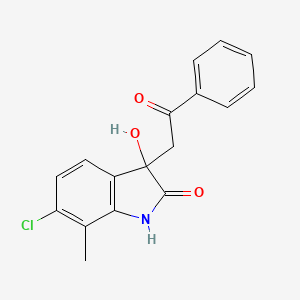

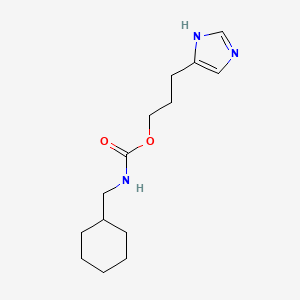
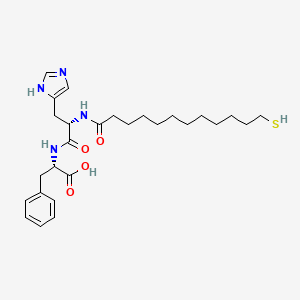
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
